molecular formula C9H8Br2O2 B1595320 3,5-Dibromo-2-ethoxybenzaldehyde CAS No. 61657-67-8

3,5-Dibromo-2-ethoxybenzaldehyde

Cat. No.: B1595320
CAS No.: 61657-67-8
M. Wt: 307.97 g/mol
InChI Key: MHBMBLXXEWUFSQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethoxybenzaldehyde is a brominated aromatic aldehyde characterized by two bromine atoms at the 3- and 5-positions, an ethoxy group (-OCH₂CH₃) at the 2-position, and an aldehyde functional group at the 1-position of the benzene ring. Its CAS registry number is 61657-67-8, and commercial sources report a purity of 95% . This compound is listed as a discontinued product in some commercial catalogs, limiting its current availability for research or industrial applications .

Properties

IUPAC Name

3,5-dibromo-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMBLXXEWUFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303206
Record name 3,5-dibromo-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61657-67-8
Record name 61657-67-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dibromo-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-ethoxybenzaldehyde can be achieved through several methods. One common method involves the bromination of 2-ethoxybenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as acetic acid or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromo-2-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atoms and the ethoxy group play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Stability

  • Ethoxy vs. Methoxy Groups : The methoxy derivative (CAS 61657-65-6) exhibits higher purity (100%) and active commercial status compared to the ethoxy analog, which is discontinued . The ethoxy group’s larger size may reduce crystallinity or stability, contributing to its discontinuation.
  • Hydroxy vs.

(b) Positional Isomerism

  • This isomer is actively available at 97% purity .
  • Fluorine-Substituted Analog (CAS 2404734-30-9) : The introduction of fluorine at the 2-position and bromine at 4- and 6-positions creates a highly electron-deficient aromatic system, which may enhance electrophilic substitution reactivity .

Biological Activity

3,5-Dibromo-2-ethoxybenzaldehyde (DBE) is an organic compound with a molecular formula of C9_9H8_8Br2_2O2_2. It features a benzaldehyde structure with bromine substituents at the 3 and 5 positions and an ethoxy group at the 2 position. This unique structure enhances its electrophilic properties, making it a valuable compound in biochemical research and potential therapeutic applications.

The biological activity of DBE primarily revolves around its role as an enzyme inhibitor . The compound interacts with specific molecular targets by forming covalent bonds with nucleophilic residues within enzyme active sites. This interaction inhibits the catalytic activity of enzymes, making DBE a useful tool for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Biological Targets and Applications

DBE has been investigated for its potential applications in various fields, including:

  • Antimicrobial Properties : Preliminary studies suggest that DBE may exhibit antimicrobial activity, which is being explored for potential drug development.
  • Anticancer Activity : Research indicates that DBE could be synthesized into compounds with anticancer properties, highlighting its significance in cancer treatment research.
  • Enzyme Inhibition Studies : DBE serves as a probe in biochemical assays to study enzyme inhibition mechanisms, particularly in the context of drug discovery.

Case Studies and Research Findings

Several studies have documented the biological activities of DBE:

  • Enzyme Inhibition : A study demonstrated that DBE effectively inhibits specific enzymes by binding to their active sites, which can lead to the development of new therapeutic agents targeting these enzymes.
  • Antimicrobial Activity : Research has shown that derivatives of DBE possess significant antimicrobial properties against various pathogens. For instance, compounds derived from DBE have been tested against Candida species with promising results .
  • Anticancer Research : DBE's structural analogs have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicate that certain derivatives exhibit potent anticancer activity, warranting further investigation into their mechanisms of action and therapeutic potential.

Comparative Analysis with Related Compounds

The biological activity of DBE can be compared to structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3,5-Dibromo-2-hydroxybenzaldehydeC9_9H8_8Br2_2OHydroxy group instead of ethoxy; different solubilityAntimicrobial
3,5-Dibromo-2-methoxybenzaldehydeC9_9H8_8Br2_2OMethoxy group; alters reactivityEnzyme inhibitor
3,5-Dibromo-2-nitrobenzaldehydeC9_9H7_7Br2_2N2_2ONitro group; significant electronic property changesPotential anticancer agent
3,5-Dibromo-2-propoxybenzaldehydeC9_9H8_8Br2_2OPropoxy group; affects solubilityEnzyme inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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